molecular formula C2H10CuO8 B1599912 Copper(II) formate tetrahydrate CAS No. 5893-61-8

Copper(II) formate tetrahydrate

Cat. No.: B1599912
CAS No.: 5893-61-8
M. Wt: 225.64 g/mol
InChI Key: LSIWWRSSSOYIMS-UHFFFAOYSA-L
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Description

Copper(II) formate tetrahydrate is a chemical compound with the formula C₂H₂CuO₄·4H₂O . It is a copper salt of formic acid and is known for its distinctive blue-green color. This compound is used in various scientific and industrial applications due to its unique properties.

Scientific Research Applications

Copper(II) formate tetrahydrate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other copper compounds and as a catalyst in organic reactions.

    Biology: Employed in studies involving copper’s role in biological systems and as an antibacterial agent.

    Medicine: Investigated for its potential use in antimicrobial treatments.

    Industry: Utilized in the treatment of cellulose to impart antibacterial properties and in the production of copper-based pigments.

Mechanism of Action

Target of Action

Copper(II) formate tetrahydrate is primarily employed as an antibacterial agent in the treatment of cellulose . The primary target of this compound is the bacterial cells present in the cellulose material. Copper ions have been known to disrupt bacterial cell walls and interfere with their metabolic processes, leading to their death .

Mode of Action

This interaction can lead to changes in the bacterial cell wall structure, interference with vital metabolic processes, and ultimately, cell death .

Biochemical Pathways

The disruption of these processes in bacteria by copper ions can lead to cell death .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in an aqueous environment. The metabolism and excretion of the compound would depend on various factors, including the specific organism and environmental conditions.

Result of Action

The primary result of the action of this compound is the death of bacterial cells present in cellulose material . This is achieved through the disruption of the bacterial cell wall and interference with vital metabolic processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be more effective in moist environments Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Copper(II) formate tetrahydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a cofactor for several copper-dependent enzymes, such as cytochrome c oxidase and superoxide dismutase . These interactions are crucial for the catalytic activities of these enzymes, facilitating electron transfer and redox reactions. Additionally, this compound can bind to amino acid residues in proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate mitogen-activated protein kinases (MAPKs), which play a role in cell proliferation and differentiation . It also affects the expression of genes involved in oxidative stress response and inflammation . Furthermore, this compound can alter cellular metabolism by participating in the oxidation of metabolic molecules such as NADH .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activities . For example, it can inhibit the activity of phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of oxidizing agents . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a beneficial cofactor for enzymatic reactions, supporting normal cellular functions . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxicity occurs .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to copper metabolism and utilization. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are essential for cellular respiration and antioxidant defense . This compound also influences metabolic flux by modulating the activity of key metabolic enzymes and altering the levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Copper transporters such as CTR1 and ATP7A play a crucial role in the uptake and distribution of copper ions, including those from this compound . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytosol, mitochondria, and secretory pathway .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in organelles such as mitochondria, where it participates in electron transport and energy production . The compound can also be found in the cytosol and nucleus, where it interacts with proteins and nucleic acids to regulate cellular processes . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) formate tetrahydrate can be synthesized by reacting copper(II) oxide or copper(II) hydroxide with formic acid. The reaction typically occurs in an aqueous medium and results in the formation of the tetrahydrate form of the compound. The general reaction is as follows: [ \text{CuO} + 2\text{HCOOH} \rightarrow \text{Cu(HCOO)₂} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving copper(II) carbonate or copper(II) hydroxide in formic acid. The solution is then evaporated to obtain the crystalline tetrahydrate form. The process is efficient and yields a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Copper(II) formate tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper(II) oxide and carbon dioxide.

    Reduction: It can be reduced to metallic copper using reducing agents like hydrogen gas.

    Substitution: It can participate in ligand exchange reactions where the formate ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Typically involves heating in the presence of oxygen.

    Reduction: Requires a reducing agent such as hydrogen gas or a metal like zinc.

    Substitution: Involves the use of other ligands in an aqueous solution.

Major Products Formed:

    Oxidation: Copper(II) oxide (CuO) and carbon dioxide (CO₂).

    Reduction: Metallic copper (Cu).

    Substitution: Various copper complexes depending on the ligands used.

Comparison with Similar Compounds

  • Copper(II) acetate monohydrate
  • Copper(II) sulfate pentahydrate
  • Copper(II) chloride dihydrate

Comparison: Copper(II) formate tetrahydrate is unique due to its specific formate ligands, which confer distinct properties compared to other copper(II) salts. For instance, copper(II) acetate monohydrate and copper(II) sulfate pentahydrate have different solubility profiles and reactivity due to their respective acetate and sulfate ligands. Copper(II) chloride dihydrate, on the other hand, has chloride ligands that result in different chemical behavior and applications.

Properties

IUPAC Name

copper;diformate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIWWRSSSOYIMS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10CuO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207672
Record name Cupric formate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-61-8
Record name Cupric formate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupric formate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CUPRIC FORMATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7RA28204J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1.62 kg of copper hydroxide powder was added 4.8 kg of a 80% aqueous solution of formic acid, and this mixture was stirred for 1 hour. Upon filtration of the resulting mixture, copper formate tetrahydrate was obtained, which was then dehydrated at 100° C. under vacuum to obtain anhydrous copper formate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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